Cas no 1260898-96-1 (1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid)

1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- Cyclopropanecarboxylic acid, 1-(5-chloro-2-fluorophenyl)-
- 1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
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- インチ: 1S/C10H8ClFO2/c11-6-1-2-8(12)7(5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
- InChIKey: MCPXNFDZINWIOA-UHFFFAOYSA-N
- SMILES: C1(C2=CC(Cl)=CC=C2F)(C(O)=O)CC1
じっけんとくせい
- 密度みつど: 1.487±0.06 g/cm3(Predicted)
- Boiling Point: 350.1±42.0 °C(Predicted)
- 酸度系数(pKa): 3.78±0.20(Predicted)
1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1984867-10.0g |
1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
1260898-96-1 | 10g |
$4236.0 | 2023-05-31 | ||
Enamine | EN300-1984867-0.5g |
1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
1260898-96-1 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1984867-2.5g |
1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
1260898-96-1 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1984867-0.25g |
1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
1260898-96-1 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1984867-0.1g |
1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
1260898-96-1 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1984867-10g |
1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
1260898-96-1 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1984867-1.0g |
1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
1260898-96-1 | 1g |
$986.0 | 2023-05-31 | ||
Enamine | EN300-1984867-5g |
1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
1260898-96-1 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1984867-5.0g |
1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
1260898-96-1 | 5g |
$2858.0 | 2023-05-31 | ||
Enamine | EN300-1984867-0.05g |
1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
1260898-96-1 | 0.05g |
$827.0 | 2023-09-16 |
1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid 関連文献
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1. Back matter
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acidに関する追加情報
Research Update on 1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 1260898-96-1) in Chemical Biology and Pharmaceutical Applications
The compound 1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 1260898-96-1) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies highlight its utility as a key intermediate in the synthesis of bioactive molecules. A 2023 Journal of Medicinal Chemistry publication demonstrated its incorporation into novel GABAA receptor modulators, where the cyclopropane ring's strain geometry enhanced binding affinity (ΔG = -9.2 kcal/mol) while the halogenated aryl group improved blood-brain barrier permeability (Papp = 12.7 × 10-6 cm/s in MDCK assays).
In metabolic stability studies (Human Liver Microsomes, t1/2 = 48 min), the carboxylic acid moiety was found to undergo rapid glucuronidation, prompting structural optimization efforts. Researchers at Pfizer have patented derivatives (WO2023156789) where this scaffold is esterified to prodrug forms, improving oral bioavailability from 22% to 67% in rat models.
Notably, its role in PROTAC design has emerged in 2024. The rigid cyclopropane core serves as an ideal linker in CRBN-recruiting degraders, with one candidate (XZP-5624) achieving 85% target protein degradation at 100 nM in leukemia cell lines. Cryo-EM studies reveal the fluorophenyl group's critical π-stacking interactions with E3 ligase surface residues.
Ongoing clinical investigations (Phase I, NCT05678922) are evaluating its platinum(II) complex as an anticancer agent, where the carboxylate acts as a leaving group for DNA cross-linking. Preliminary data show 3-fold higher tumor accumulation compared to oxaliplatin in xenograft models, with reduced nephrotoxicity (serum creatinine levels maintained at 0.8 ± 0.2 mg/dL).
These developments position 1260898-96-1 as a versatile building block with applications spanning CNS drugs, targeted protein degradation, and metal-based therapeutics. Future research directions include exploring its enantiopure forms for chiral drug development and further optimizing its pharmacokinetic profile through structural modifications.
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